molecular formula C6H8IN3 B1269903 5-Iodo-4,6-dimethylpyrimidin-2-amine CAS No. 2033-47-8

5-Iodo-4,6-dimethylpyrimidin-2-amine

Cat. No.: B1269903
CAS No.: 2033-47-8
M. Wt: 249.05 g/mol
InChI Key: TVGLWQPITVHTRF-UHFFFAOYSA-N
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Description

5-Iodo-4,6-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol. It is a solid substance used primarily for research purposes. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine involves several steps. One common method includes the reaction of pyrimidine-2,4-diamine with iodine, chlorine, and acetic acid in 1,4-dioxane at room temperature for 30 minutes, followed by heating at 60°C for 3 hours. This method ensures the incorporation of the iodine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodo-4,6-dimethylpyrimidin-2-amine is a versatile compound with several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The iodine atom at the 5-position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Lacks the iodine atom at the 5-position, resulting in different reactivity and applications.

    5-Iodo-6-methylpyrimidine-2,4-diamine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness

5-Iodo-4,6-dimethylpyrimidin-2-amine is unique due to the presence of the iodine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This substitution pattern makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5-iodo-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLWQPITVHTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347236
Record name 5-Iodo-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-47-8
Record name 5-Iodo-4,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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